molecular formula C6H6FN3 B3019687 5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile CAS No. 2111309-44-3

5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile

Cat. No.: B3019687
CAS No.: 2111309-44-3
M. Wt: 139.133
InChI Key: JIORRBGQHZYOAW-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a fluorine atom at the 5-position, methyl groups at the 1- and 3-positions, and a nitrile group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₇H₇FN₄, with a molecular weight of 166.16 g/mol (exact data inferred from analogs in and ). The fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group enables further functionalization via nucleophilic substitution or cycloaddition reactions .

Properties

IUPAC Name

5-fluoro-1,3-dimethylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIORRBGQHZYOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile typically involves the reaction of 5-fluoro-1,3-dimethylpyrazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural attributes enhance biological activity, making it a candidate for drug development targeting several diseases.

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast (MCF7), lung (A549), and colorectal cancers. In vitro studies have shown IC50 values ranging from 3.79 µM to 42.30 µM, indicating significant antiproliferative activity.
  • Anti-inflammatory Properties : Studies suggest that the compound can inhibit pro-inflammatory cytokines, demonstrating potential as an anti-inflammatory agent. In animal models, it has been shown to reduce swelling and pain responses effectively.

Agricultural Chemistry

The compound is also investigated for its potential use in agrochemicals, particularly as a fungicide and herbicide.

  • Fungicidal Efficacy : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) lower than traditional antifungal agents. This suggests its viability as a novel fungicide in agricultural applications.

Materials Science

In materials science, this compound can be incorporated into polymers to enhance their properties. Its unique chemical structure allows for modifications that can improve material performance in various applications.

Case Studies and Research Findings

Study Focus Findings Reference
Antifungal ActivityEffective against Candida albicans with lower MIC than traditional agents
CytotoxicitySignificant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity
Anti-inflammatory EffectsMarked reduction in inflammation and pain in animal models

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile ()
  • Molecular Formula : C₁₀H₅F₂N₃
  • Molecular Weight : 205.16 g/mol
  • Key Differences : Replaces the 1- and 3-methyl groups with a 4-fluorophenyl substituent.
  • The compound’s higher molecular weight (205 vs. 166) may reduce solubility in polar solvents .
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile ()
  • Molecular Formula : C₁₁H₈F₂N₄
  • Molecular Weight : 234.20 g/mol
  • Key Differences: Features an amino group at the 5-position and a difluorophenyl group at the 1-position.
  • Impact: The amino group introduces hydrogen-bonding capability, improving solubility in aqueous media.
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile) ()
  • Molecular Formula : C₁₂H₄Cl₂F₆N₄OS
  • Molecular Weight : 437.15 g/mol
  • Key Differences : Incorporates chlorine, trifluoromethyl, and sulfinyl groups.
  • Impact : The sulfinyl group and chlorine atoms significantly increase lipophilicity and insecticidal activity, as seen in its commercial use as a broad-spectrum pesticide. This contrasts with the simpler dimethyl analog, which lacks such bioactivity-enhancing substituents .

Positional Isomerism in Fluorinated Derivatives

5-Fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile ()
  • Molecular Formula : C₁₀H₅F₂N₃
  • Molecular Weight : 205.16 g/mol
  • Key Differences : Fluorine at the 3-position of the phenyl ring vs. the 4-position in .
  • Electronic effects (e.g., dipole moments) also differ, influencing intermolecular interactions .

Functional Group Modifications

5-Amino-1-(cyclohexylmethyl)-1H-pyrazole-4-carbonitrile ()
  • Molecular Formula : C₁₁H₁₅N₄
  • Molecular Weight : 217.27 g/mol
  • Key Differences : Replaces the 1-methyl group with a cyclohexylmethyl chain.
  • Impact : The bulky cyclohexylmethyl group enhances lipid solubility, favoring blood-brain barrier penetration. This modification is critical in CNS-targeting drug candidates, unlike the dimethyl analog, which is more suited for peripheral applications .
Pyrazole-4-carboxaldehyde Derivatives ()
  • Example: 5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile
  • Key Differences : Incorporates a phosphoryl group and diphenylpyrazole moiety.
  • Impact : The phosphoryl group enables chelation with metal ions, useful in catalytic systems. The diphenyl group adds steric bulk, reducing reaction rates in further modifications compared to the dimethyl analog .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile C₇H₇FN₄ 166.16 5-F, 1,3-Me, 4-CN Moderate in DMSO, low in H₂O
5-Fluoro-1-(4-fluorophenyl)-pyrazole-4-carbonitrile C₁₀H₅F₂N₃ 205.16 5-F, 1-(4-F-C₆H₄), 4-CN Low in H₂O, high in EtOAc
5-Amino-1-(2,4-difluorophenyl)-3-Me-pyrazole-4-carbonitrile C₁₁H₈F₂N₄ 234.20 5-NH₂, 1-(2,4-F₂-C₆H₃), 3-Me, 4-CN High in MeOH, moderate in H₂O
Fipronil C₁₂H₄Cl₂F₆N₄OS 437.15 5-NH₂, 1-(2,6-Cl₂-4-CF₃-C₆H₂), 4-SO-CF₃ Very low in H₂O, high in hexane

Biological Activity

5-Fluoro-1,3-dimethylpyrazole-4-carbonitrile (FDPC) is a pyrazole derivative that has garnered attention in various fields of scientific research due to its potential biological activities. Its unique structure, characterized by a fluorine atom and a carbonitrile group, contributes to its diverse pharmacological properties. This article explores the biological activity of FDPC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H6FN3
  • Molecular Weight : 139.13 g/mol
  • Structure : The compound features a pyrazole ring with a fluorine atom at the 5-position and a carbonitrile group at the 4-position.

FDPC exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in critical biochemical pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Receptor Modulation : FDPC may interact with specific receptors, influencing signaling pathways that regulate cellular activities.
  • Antioxidant Activity : Some studies suggest that FDPC possesses antioxidant properties, which can help mitigate oxidative stress in cells.

Anticancer Activity

FDPC has shown promising results in various cancer models:

  • Cell Line Studies : In vitro assays have demonstrated that FDPC exhibits cytotoxic effects against multiple cancer cell lines. For instance, it was reported to inhibit the growth of HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 1.1 µM and 3.3 µM, respectively .
Cell LineIC50 Value (µM)Reference
HCT-1161.1
MCF-73.3
A54949.85

Antimicrobial Activity

FDPC has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Research indicates that FDPC exhibits significant antibacterial activity against various strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Preliminary studies suggest that FDPC may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.

Study on Anticancer Efficacy

A notable study evaluated the anticancer potential of FDPC in combination with doxorubicin on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone. The combination index method was employed to analyze the interaction between FDPC and doxorubicin, revealing significant improvements in cell death rates .

Mechanism Exploration

Another study focused on elucidating the mechanism of action of FDPC through enzyme inhibition assays. It was found that FDPC significantly inhibited dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells. This inhibition was associated with reduced cell proliferation and increased apoptosis in treated cell lines .

Q & A

Q. How do electronic effects of substituents (e.g., methyl, nitro) modulate the reactivity of pyrazole-4-carbonitriles in cross-coupling reactions?

  • Answer : Electron-donating groups (e.g., -CH3) deactivate the pyrazole ring, requiring harsher conditions for Suzuki-Miyaura couplings. Nitro groups (-NO2) enhance electrophilicity, facilitating nucleophilic aromatic substitutions. Monitor reaction progress via TLC or in-situ IR .

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